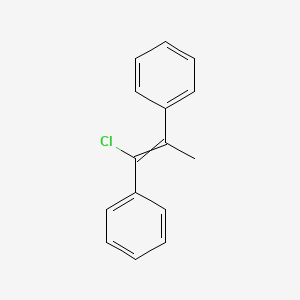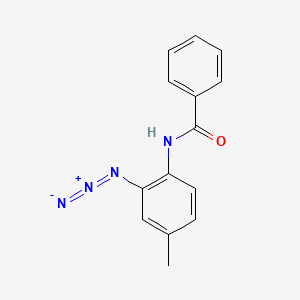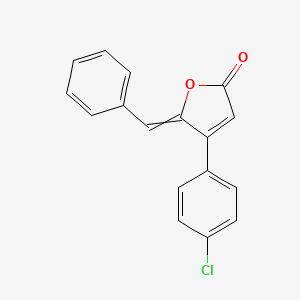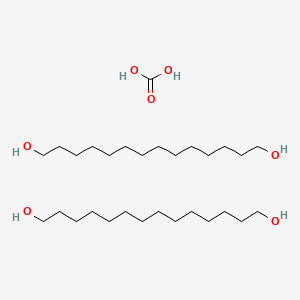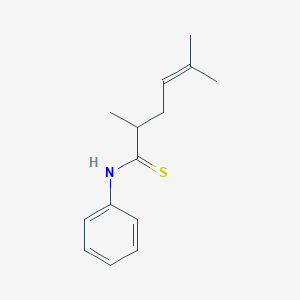![molecular formula C26H22Cl2N4O8 B14356727 [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate CAS No. 90781-23-0](/img/structure/B14356727.png)
[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate is a complex organic compound that features multiple functional groups, including peroxy, cyano, and diazenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate can be approached through a multi-step process involving the following key steps:
Formation of the 3-chlorobenzoyl peroxide: This can be achieved by reacting 3-chlorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide.
Synthesis of the diazenyl intermediate: The diazenyl group can be introduced by reacting a suitable precursor with a diazonium salt.
Coupling of intermediates: The final compound can be obtained by coupling the 3-chlorobenzoyl peroxide with the diazenyl intermediate under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The peroxy groups in the compound can undergo oxidation reactions, potentially forming reactive oxygen species.
Reduction: The cyano groups can be reduced to amines under suitable conditions.
Substitution: The chlorobenzoyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Reactive oxygen species or oxidized derivatives.
Reduction: Amines or reduced derivatives.
Substitution: Substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: The compound can be used as a reagent or intermediate in the synthesis of more complex molecules.
Materials Science:
Biology and Medicine
Pharmaceuticals: Potential use as a precursor or active ingredient in drug development.
Biological Studies: May be used in studies involving oxidative stress or reactive oxygen species.
Industry
Polymer Chemistry: Potential use in the synthesis of polymers with specific functional groups.
Catalysis: May serve as a catalyst or catalyst precursor in various chemical reactions.
Mecanismo De Acción
The mechanism of action of [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate would depend on its specific application. For example, in oxidative reactions, the peroxy groups may generate reactive oxygen species that can interact with various molecular targets. In pharmaceutical applications, the compound may interact with specific enzymes or receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Peroxide: A well-known compound with similar peroxy groups, used in acne treatment and polymerization reactions.
Azobisisobutyronitrile (AIBN): A compound with a diazenyl group, commonly used as a radical initiator in polymerization.
Uniqueness
The uniqueness of [4-[[5-(3-Chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate lies in its combination of multiple functional groups, which can impart a wide range of reactivity and potential applications. This makes it a versatile compound for research and industrial use.
Propiedades
Número CAS |
90781-23-0 |
|---|---|
Fórmula molecular |
C26H22Cl2N4O8 |
Peso molecular |
589.4 g/mol |
Nombre IUPAC |
[4-[[5-(3-chlorobenzoyl)peroxy-2-cyano-5-oxopentan-2-yl]diazenyl]-4-cyanopentanoyl] 3-chlorobenzenecarboperoxoate |
InChI |
InChI=1S/C26H22Cl2N4O8/c1-25(15-29,11-9-21(33)37-39-23(35)17-5-3-7-19(27)13-17)31-32-26(2,16-30)12-10-22(34)38-40-24(36)18-6-4-8-20(28)14-18/h3-8,13-14H,9-12H2,1-2H3 |
Clave InChI |
MTEXFMIZPVIZNT-UHFFFAOYSA-N |
SMILES canónico |
CC(CCC(=O)OOC(=O)C1=CC(=CC=C1)Cl)(C#N)N=NC(C)(CCC(=O)OOC(=O)C2=CC(=CC=C2)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



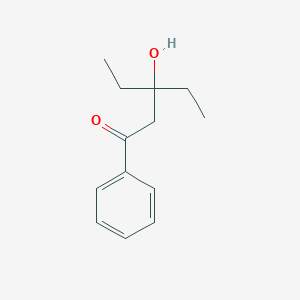
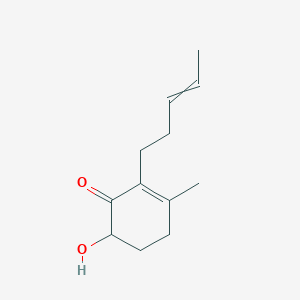
![(7-Bromobicyclo[3.2.0]hept-6-en-6-yl)(trimethyl)silane](/img/structure/B14356658.png)

